Technical Guide: (S)-1,4-Dibromobutan-2-ol as a Chiral Synthon
Technical Guide: (S)-1,4-Dibromobutan-2-ol as a Chiral Synthon
This guide outlines the chemical profile, synthesis, and application of (S)-1,4-Dibromobutan-2-ol , a critical C4 chiral building block in pharmaceutical development.[1]
[1]
Executive Summary
(S)-1,4-Dibromobutan-2-ol (CAS: 19398-47-1 for racemate) is a bifunctional chiral alcohol used primarily as a precursor for chiral epoxides , pyrrolidines , and tetrahydrofurans .[1] Its value lies in its ability to transfer chirality from the C2 position into heterocyclic drug cores without racemization. It serves as a linchpin in the synthesis of anticholinergics (e.g., glycopyrronium bromide analogs) and antiretroviral protease inhibitors.
Key Technical Value:
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Bifunctionality: Contains two electrophilic sites (C1, C4 bromides) and one nucleophilic site (C2 hydroxyl), allowing for sequential, regioselective cyclizations.[1]
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Chiral Fidelity: The secondary alcohol acts as a stereocenter anchor; under basic conditions, it displaces the C1 bromide to form (S)-2-(2-bromoethyl)oxirane , a versatile electrophile.[1]
Physicochemical Profile
While CAS 19398-47-1 refers to the racemate, the (S)-enantiomer shares identical scalar physical properties but exhibits distinct optical rotation.[1]
| Property | Value (Racemic/General) | Technical Note |
| Molecular Formula | C₄H₈Br₂O | |
| Molecular Weight | 231.91 g/mol | |
| Appearance | Clear, colorless to pale yellow liquid | Darkens upon oxidation/light exposure.[1] |
| Boiling Point | 114–115 °C @ 13 mmHg | High vacuum distillation required for purification. |
| Density | 2.001 g/mL @ 25 °C | Significantly denser than water; forms bottom layer in extractions. |
| Refractive Index | ||
| Solubility | Soluble in MeOH, DCM, THF, Toluene | Poorly soluble in water; hydrolyzes slowly in aqueous acid.[1] |
| Chirality | (S)-Enantiomer | Critical: Optical rotation data is specific to the synthetic batch and solvent (typically |
Synthetic Pathways: The "Make"
The synthesis of the pure (S)-enantiomer requires avoiding the standard Prins reaction (allyl bromide + formaldehyde), which yields the racemate. Two authoritative routes exist:
Route A: Chiral Pool Synthesis (From L-Malic Acid)
This is the preferred "Expert" route for high enantiomeric excess (ee).[1]
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Starting Material: (S)-(-)-Malic Acid.[1]
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Reduction: Borane-dimethyl sulfide (BMS) or LiAlH₄ reduction of the carboxylic acids yields (S)-1,2,4-butanetriol .[1]
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Selective Bromination: Reaction with 33% HBr in acetic acid selectively brominates the primary alcohols (C1 and C4) due to steric accessibility, leaving the secondary C2 hydroxyl intact.
Route B: Enzymatic Resolution
Used when racemic material is the starting point.
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Substrate: Racemic 1,4-dibromobutan-2-ol.[1]
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Biocatalyst: Candida antarctica Lipase B (CALB) or Pseudomonas lipase.
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Process: Irreversible transesterification using vinyl acetate.[1] The lipase selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted.[1]
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Separation: Chromatographic separation of the (S)-alcohol from the (R)-acetate.
Synthetic Logic Diagram
Caption: Divergent synthetic strategies for accessing (S)-1,4-Dibromobutan-2-ol via chiral pool reduction or enzymatic resolution.
Reactivity & Applications: The "Use"
The utility of (S)-1,4-dibromobutan-2-ol stems from its ability to undergo intramolecular cyclization .[1]
Mechanism 1: Epoxide Formation (The Primary Gateway)
Treatment with a mild base (e.g., K₂CO₃, NaOH) triggers an intramolecular Williamson ether synthesis.[1] The C2 alkoxide attacks the C1 carbon, displacing the bromide to form (S)-2-(2-bromoethyl)oxirane .[1]
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Significance: This epoxide retains the C2 stereochemistry and allows for nucleophilic attack at the epoxide ring or the remaining alkyl bromide, enabling the construction of complex side chains (e.g., in statins or protease inhibitors).
Mechanism 2: Nitrogen Heterocycles (Pyrrolidines)
Reaction with primary amines leads to double nucleophilic substitution.[1]
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Amine attacks the C1/C4 bromides.
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Cyclization forms a chiral 3-hydroxypyrrolidine core.[1]
-
Drug Application: Key scaffold for Glycopyrronium (COPD treatment) and other anticholinergic agents.[1]
Reactivity Flowchart
Caption: Bifurcated reactivity pathways leading to chiral epoxides (for linear chain extension) or pyrrolidines (for heterocyclic cores).
Experimental Protocol: Cyclization to (S)-Epoxide
This protocol describes the conversion of the alcohol to the epoxide, a standard "next step" in drug synthesis.
Objective: Synthesis of (S)-2-(2-bromoethyl)oxirane from (S)-1,4-dibromobutan-2-ol.
Reagents:
-
(S)-1,4-Dibromobutan-2-ol (1.0 eq)[1]
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Potassium Carbonate (K₂CO₃) (1.5 eq)[1]
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Acetone or MeOH (Solvent)[1]
Methodology:
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Setup: Charge a round-bottom flask with (S)-1,4-dibromobutan-2-ol (10 g, 43 mmol) and anhydrous acetone (100 mL).
-
Addition: Add powdered K₂CO₃ (8.9 g, 64.5 mmol) in a single portion.
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Reaction: Stir vigorously at room temperature (20–25 °C) for 12–16 hours. Monitor by TLC (Silica, Hexane:EtOAc 4:1) for the disappearance of the starting alcohol.
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Note: The reaction relies on the formation of the C2-alkoxide. Higher temperatures may cause dimerization; maintain ambient temp.[1]
-
-
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure (keep bath temp < 40 °C to prevent epoxide opening).
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Purification: The crude oil is typically pure enough for downstream steps. If necessary, purify via vacuum distillation (approx. 60 °C @ 10 mmHg).[1]
Self-Validating Check:
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1H NMR: Look for the disappearance of the CH-OH signal (~3.9 ppm) and the appearance of epoxide ring protons (~2.5–3.0 ppm).
Safety & Handling
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Toxicity: Classified as Toxic if swallowed (H301) and a Skin Irritant (H315) .[1]
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Lachrymator: The compound and its brominated derivatives are potent lachrymators. All operations must be performed in a functioning fume hood.
-
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Light sensitive—store in amber glass.
References
-
PubChem. (2025).[1] 1,4-Dibromo-2-butanol (Compound Summary).[1][8][9][10] National Library of Medicine. Link[1]
-
BenchChem. (2024).[1] 1,4-Dibromo-2-butanol Chemical Properties and Suppliers.Link[1]
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Sigma-Aldrich. (2025).[1] Safety Data Sheet: 1,4-Dibromo-2-butanol.[1][8][10] Merck KGaA.[1][6] Link
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Reference for standard alkyl bromide synthesis protocols).
-
Breuer, M., et al. (2004).[1] "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43(7), 788-824.[1] (Context for enzymatic resolution of secondary alcohols).
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- 4. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
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